molecular formula C22H42O4S B14425986 2-Octadecylsulfanylbutanedioic acid CAS No. 85927-34-0

2-Octadecylsulfanylbutanedioic acid

Katalognummer: B14425986
CAS-Nummer: 85927-34-0
Molekulargewicht: 402.6 g/mol
InChI-Schlüssel: SBPJFOAXWHLHNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Octadecylsulfanylbutanedioic acid is an organic compound that belongs to the class of carboxylic acids It features a long alkyl chain (octadecyl group) attached to a sulfur atom, which is further connected to a butanedioic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octadecylsulfanylbutanedioic acid typically involves the following steps:

    Formation of Octadecylthiol: Octadecylthiol can be synthesized by the reaction of octadecyl bromide with thiourea, followed by hydrolysis.

    Attachment to Butanedioic Acid: The octadecylthiol is then reacted with maleic anhydride under controlled conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Octadecylsulfanylbutanedioic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The alkyl chain can undergo substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Octadecylsulfanylbutanedioic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Investigated for its potential role in modifying biological membranes and as a component in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings.

Wirkmechanismus

The mechanism of action of 2-Octadecylsulfanylbutanedioic acid involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The sulfur atom can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Octadecylthiol: Similar in structure but lacks the butanedioic acid moiety.

    Butanedioic acid: Lacks the long alkyl chain and sulfur atom.

    Octadecanoic acid: Similar alkyl chain but lacks the sulfur atom and butanedioic acid moiety.

Uniqueness

2-Octadecylsulfanylbutanedioic acid is unique due to the combination of a long alkyl chain, a sulfur atom, and a butanedioic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

85927-34-0

Molekularformel

C22H42O4S

Molekulargewicht

402.6 g/mol

IUPAC-Name

2-octadecylsulfanylbutanedioic acid

InChI

InChI=1S/C22H42O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-20(22(25)26)19-21(23)24/h20H,2-19H2,1H3,(H,23,24)(H,25,26)

InChI-Schlüssel

SBPJFOAXWHLHNT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCSC(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.